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Abstract
Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, is a significant bioactive

component of bee venom from the Apis mellifera (honeybee). Accounting for approximately 2-

3% of the venom's dry weight, this 22-amino acid polypeptide is characterized by two disulfide

bridges that contribute to its potent biological activities.[1] Primarily recognized for its powerful

mast cell degranulating and anti-inflammatory properties, Peptide 401 has garnered

considerable interest within the scientific and drug development communities. This technical

guide provides a comprehensive overview of the discovery, origin, biochemical properties, and

mechanisms of action of Peptide 401. It includes detailed experimental protocols for its

isolation and functional characterization, alongside a quantitative summary of its biological

effects, to serve as a valuable resource for researchers in the field.

Discovery and Origin
Peptide 401 was first identified as a constituent of honeybee venom (Apis mellifera).[1] Its

discovery was linked to the observation that bee venom could induce histamine release from

mast cells, a key event in allergic and inflammatory responses. Subsequent research led to the

isolation and characterization of this potent mast cell degranulating factor, which was

designated Peptide 401. It is a 22-amino acid peptide with the sequence Ile-Lys-Cys-Asn-Cys-

Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2, and contains two

disulfide bridges between Cys3-Cys15 and Cys5-Cys19.[1]
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Biochemical Properties
A summary of the key biochemical properties of Peptide 401 is presented in the table below.

Property Value Reference

Amino Acid Sequence
IKCNCKRHVIKPHICRKICGKN

-NH2
[1]

Molecular Weight ~2587 Da

Number of Amino Acids 22 [1]

Disulfide Bridges Cys3-Cys15, Cys5-Cys19 [1]

Source
Apis mellifera (Honeybee)

venom
[1]

Concentration in Venom ~2-3% of dry weight

Biological Activity and Mechanism of Action
Peptide 401 exhibits two primary, and seemingly paradoxical, biological activities: mast cell

degranulation at low concentrations and potent anti-inflammatory effects.

Mast Cell Degranulation
Peptide 401 is a highly potent mast cell degranulator, triggering the release of histamine and

other inflammatory mediators from mast cell granules. The mechanism of action is believed to

be receptor-independent and involves the direct activation of heterotrimeric G-proteins, likely of

the Gi subtype.[2][3]

The proposed signaling pathway is as follows:

Membrane Translocation: Peptide 401, being a cationic peptide, is thought to translocate

across the mast cell plasma membrane.[2]

G-Protein Activation: Once inside the cell, it directly interacts with and activates the alpha

subunit of a Gi-protein.[2][3]
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Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C

(PLC).[2]

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum,

leading to the release of stored intracellular calcium (Ca2+). This initial release triggers a

more sustained influx of extracellular Ca2+ through store-operated calcium channels.

Degranulation: The resulting increase in intracellular Ca2+ concentration is a critical signal

for the fusion of histamine-containing granules with the plasma membrane, leading to the

exocytosis of their contents.
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Caption: Proposed signaling pathway of Peptide 401-induced mast cell degranulation.
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Anti-inflammatory Activity
Paradoxically, Peptide 401 exhibits potent anti-inflammatory properties in various animal

models.[1] This effect is observed at doses that are also capable of causing mast cell

degranulation. The precise mechanism of its anti-inflammatory action is not fully elucidated but

is thought to be, at least in part, a consequence of mast cell degranulation in vivo.[2] One

hypothesis is that the initial release of inflammatory mediators from mast cells triggers a

subsequent counter-regulatory anti-inflammatory response.

Quantitative Data
The following tables summarize the available quantitative data on the biological activities of

Peptide 401.

Table 1: Mast Cell Degranulating Activity

Parameter Cell Type Value Reference

Histamine Release
Rat Peritoneal Mast

Cells

Potent histamine

releaser
[4][5]

EC50 for Histamine

Release

Rat Peritoneal Mast

Cells

~15 µM (for a similar

peptide)
[6]

Table 2: Anti-inflammatory Activity in Animal Models

Animal Model Parameter Dose Effect Reference

Carrageenan-

induced paw

edema in rats

Edema Inhibition
ED50 ~0.1

mg/kg

Substantial

inhibition of

edema

[1]

Adjuvant-induced

arthritis in rats
Arthritis Score Not specified

Potent anti-

arthritic activity
[1]

Turpentine-

induced arthritis

in rats

Joint Swelling 0.1 mg/kg

Significant

inhibition of

swelling

[1]
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Experimental Protocols
Isolation and Purification of Peptide 401 from Bee
Venom
This protocol describes a general method for the isolation and purification of Peptide 401 from

crude honeybee venom using a two-step chromatographic process.
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Caption: Workflow for the purification of Peptide 401 from bee venom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b549713?utm_src=pdf-body-img
https://www.benchchem.com/product/b549713?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Crude honeybee (Apis mellifera) venom

Sephadex G-50 gel filtration medium

C18 reversed-phase HPLC column

Ammonium acetate buffer (e.g., 0.1 M, pH 4.75)

Acetonitrile (ACN)

Trifluoroacetic acid (TFA)

Chromatography system (FPLC or HPLC)

Fraction collector

Spectrophotometer (for UV detection at 280 nm)

Lyophilizer

Procedure:

Solubilization: Dissolve the crude bee venom in the ammonium acetate buffer.

Clarification: Centrifuge the solution to remove any insoluble material.

Gel Filtration Chromatography:

Equilibrate a Sephadex G-50 column with the ammonium acetate buffer.

Load the supernatant onto the column.

Elute the components with the same buffer, collecting fractions.

Monitor the elution profile by measuring the absorbance at 280 nm.
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Pool the fractions corresponding to the peptide peak containing Peptide 401 (this will

require prior calibration or analysis of fractions by other means such as SDS-PAGE).

Reversed-Phase HPLC (RP-HPLC):

Equilibrate a C18 RP-HPLC column with a low concentration of ACN in water with 0.1%

TFA (e.g., 5% ACN).

Load the pooled fractions from the gel filtration step onto the column.

Elute the peptides using a linear gradient of increasing ACN concentration (e.g., 5% to

60% ACN over 60 minutes) in water with 0.1% TFA.

Monitor the elution at 214 nm and 280 nm.

Collect the fractions corresponding to the Peptide 401 peak.

Purity Analysis and Lyophilization:

Assess the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

Pool the pure fractions and lyophilize to obtain the purified Peptide 401 as a powder.

Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol details the procedure for measuring Peptide 401-induced histamine release from

isolated rat peritoneal mast cells.

Materials:

Male Wistar rats

Hanks' Balanced Salt Solution (HBSS)

Bovine Serum Albumin (BSA)

Percoll

Peptide 401 solutions of varying concentrations
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o-phthaldialdehyde (OPT)

Perchloric acid

NaOH

Fluorometer

Procedure:

Isolation of Rat Peritoneal Mast Cells:

Euthanize a rat and inject 10-15 mL of HBSS containing 0.1% BSA into the peritoneal

cavity.

Gently massage the abdomen for 2-3 minutes.

Aspirate the peritoneal fluid and transfer it to a centrifuge tube.

Centrifuge the cell suspension and resuspend the pellet in fresh HBSS.

Purify the mast cells by centrifugation over a Percoll gradient.

Wash the purified mast cells and resuspend them in HBSS with 0.1% BSA at a

concentration of approximately 10^5 cells/mL.

Histamine Release Assay:

Pre-warm the mast cell suspension to 37°C.

In microcentrifuge tubes, add aliquots of the mast cell suspension.

Add different concentrations of Peptide 401 to the tubes. Include a control with buffer only

(spontaneous release) and a control with a cell lysing agent like Triton X-100 (total

histamine).

Incubate the tubes at 37°C for 15-30 minutes.

Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
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Histamine Quantification (Fluorometric Assay):

Transfer the supernatants to new tubes.

To an aliquot of the supernatant, add NaOH and then OPT solution.

After a short incubation, add phosphoric acid to stabilize the fluorescent product.

Measure the fluorescence using a fluorometer with excitation at ~360 nm and emission at

~450 nm.

Calculate the percentage of histamine release for each sample relative to the total

histamine content.

Conclusion
Peptide 401 from honeybee venom is a fascinating and potent bioactive peptide with dual,

concentration-dependent effects on the inflammatory response. Its ability to degranulate mast

cells and its significant anti-inflammatory properties make it a subject of ongoing research for

potential therapeutic applications. The detailed understanding of its mechanism of action and

the availability of robust experimental protocols are crucial for advancing our knowledge and

harnessing the therapeutic potential of this intriguing natural compound. This technical guide

provides a foundational resource for researchers and drug development professionals

interested in the further exploration of Peptide 401.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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